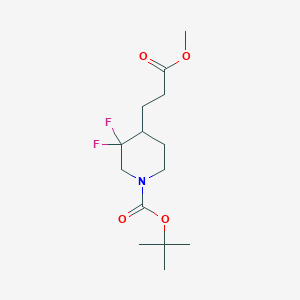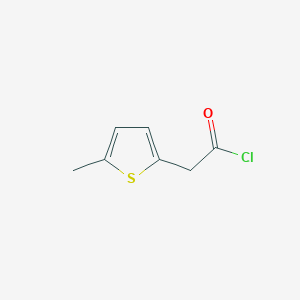
3-Methyl-5-pyrrolidin-1-ylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-5-pyrrolidin-1-ylaniline is an organic compound that features a pyrrolidine ring attached to an aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-5-pyrrolidin-1-ylaniline typically involves the reaction of 3-methyl aniline with pyrrolidine under specific conditions. One common method includes the use of a catalyst such as palladium on carbon (Pd/C) in the presence of hydrogen gas to facilitate the coupling reaction. The reaction is usually carried out at elevated temperatures and pressures to ensure complete conversion of the starting materials.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes. These processes often involve the use of high-pressure reactors and automated systems to control the reaction parameters precisely. The use of advanced purification techniques such as distillation and crystallization ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 3-Methyl-5-pyrrolidin-1-ylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst to yield reduced derivatives.
Substitution: Electrophilic substitution reactions are common, where the aniline moiety can be substituted with various functional groups using reagents like halogens or sulfonyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C)
Substitution: Halogens (Cl2, Br2), sulfonyl chlorides (RSO2Cl)
Major Products Formed:
Oxidation: Quinones
Reduction: Reduced derivatives (e.g., amines)
Substitution: Halogenated or sulfonylated aniline derivatives
Scientific Research Applications
3-Methyl-5-pyrrolidin-1-ylaniline has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a precursor in the development of pharmaceutical agents.
Industry: It is utilized in the production of dyes, pigments, and polymers due to its stable chemical structure.
Mechanism of Action
The mechanism of action of 3-Methyl-5-pyrrolidin-1-ylaniline involves its interaction with specific molecular targets and pathways. The pyrrolidine ring can interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its potential role in modulating neurotransmitter systems and cellular metabolism.
Comparison with Similar Compounds
Pyrrolidine: A simple cyclic amine with a five-membered ring.
Aniline: An aromatic amine with a benzene ring attached to an amino group.
3-Methyl Aniline: An aniline derivative with a methyl group at the third position.
Comparison: 3-Methyl-5-pyrrolidin-1-ylaniline is unique due to the presence of both a pyrrolidine ring and an aniline moiety in its structure This combination imparts distinct chemical and biological properties, making it more versatile compared to its individual components
Properties
Molecular Formula |
C11H16N2 |
|---|---|
Molecular Weight |
176.26 g/mol |
IUPAC Name |
3-methyl-5-pyrrolidin-1-ylaniline |
InChI |
InChI=1S/C11H16N2/c1-9-6-10(12)8-11(7-9)13-4-2-3-5-13/h6-8H,2-5,12H2,1H3 |
InChI Key |
LLLYMKXAFMGIPK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)N2CCCC2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(3,5-Bis(trifluoromethyl)phenyl)-9-bromo-4,5a,6,10b-tetrahydroindeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazin-2-ium tetrafluoroborate](/img/structure/B13900705.png)
![3-methyl-7H-pyrrolo[2,3-c]pyridazine](/img/structure/B13900706.png)

![3-(1-Methylimidazol-2-yl)pyrazolo[1,5-a]pyridine](/img/structure/B13900714.png)
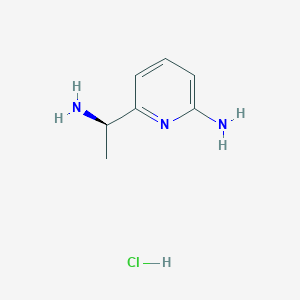
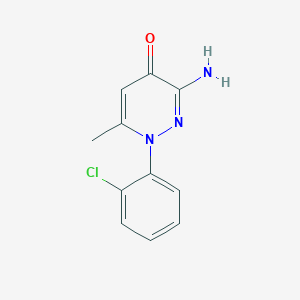
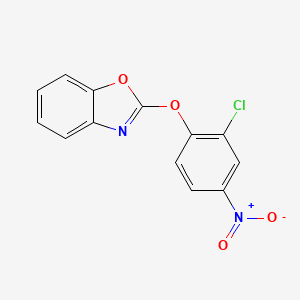
![[(3R,4S)-4-aminotetrahydropyran-3-yl] acetate;hydrochloride](/img/structure/B13900732.png)
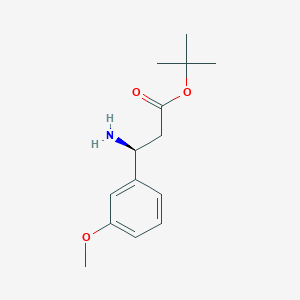
![3-Bromo-2-fluoro-6-[3-(1-piperidinyl)propoxy]pyridine](/img/structure/B13900762.png)
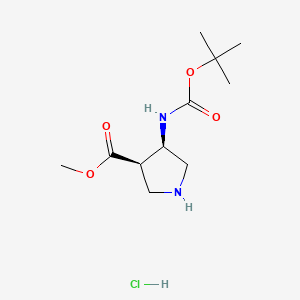
![Methyl 2-[5-(chloromethyl)oxolan-2-ylidene]acetate](/img/structure/B13900771.png)
